molecular formula C25H28BNO5 B1442405 2-((1R,3R)-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)isoindoline-1,3-dione CAS No. 1199556-90-5

2-((1R,3R)-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)isoindoline-1,3-dione

Cat. No. B1442405
M. Wt: 433.3 g/mol
InChI Key: ZFXOGKGVGVKIQC-UHFFFAOYSA-N
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Description

2-((1R,3R)-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C25H28BNO5 and its molecular weight is 433.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((1R,3R)-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1R,3R)-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods for synthesizing and characterizing compounds structurally related to the given chemical, focusing on their molecular structures and thermal behavior. For example, a study outlined the preparation of mesogenic Schiff bases derived from isoindoline-1,3-dione, investigating their enantiotropic liquid crystalline behavior and thermal properties through techniques like FTIR, NMR, ESI-MS spectrometry, DSC, POM, and variable temperature PXRD (Dubey et al., 2018). Another research effort delved into the characterization of isoindoline-1,3-dione derivatives, employing 1D, COSY, and HSQC 2D NMR spectroscopy to confirm the identity and structure of synthesized compounds (Dioukhane et al., 2021).

Applications in Material Science

Studies have also focused on the synthesis of boric acid ester intermediates with benzene rings, analyzing their crystallographic and conformational analyses through X-ray diffraction, FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Density Functional Theory (DFT) calculations were used to further investigate molecular structures, electrostatic potentials, and physicochemical properties, highlighting the potential application of these compounds in material science and organic electronics (Huang et al., 2021).

Advanced Functional Materials

Research into deeply colored polymers incorporating isoindoline-1,3-dione units has revealed the synthesis and characteristic properties of polymers with high molecular weights and solubility in common organic solvents. These polymers exhibit promising applications in optoelectronics and as advanced functional materials, due to their unique photophysical and thermal properties (Welterlich et al., 2012).

properties

IUPAC Name

2-[3-hydroxy-3-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28BNO5/c1-22(2)23(3,4)32-26(31-22)17-12-10-16(11-13-17)25(14-24(5,30)15-25)27-20(28)18-8-6-7-9-19(18)21(27)29/h6-13,30H,14-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXOGKGVGVKIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC(C3)(C)O)N4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701104892
Record name 2-[cis-3-Hydroxy-3-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1R,3R)-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)isoindoline-1,3-dione

CAS RN

1199556-91-6
Record name 2-[cis-3-Hydroxy-3-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((1R,3R)-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-((1R,3R)-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)isoindoline-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-((1R,3R)-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)isoindoline-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-((1R,3R)-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)isoindoline-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-((1R,3R)-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)isoindoline-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-((1R,3R)-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)isoindoline-1,3-dione

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